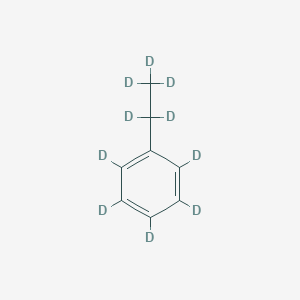

Ethylbenzene-d10

説明

特性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,2-pentadeuterioethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQLUTRBYVCPMQ-CFTAVCBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201014856 |

Source

|

| Record name | 6-(Ethyl-1,1,2,2,2-d5)benzene-1,2,3,4,5-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25837-05-2 |

Source

|

| Record name | 6-(Ethyl-1,1,2,2,2-d5)benzene-1,2,3,4,5-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25837-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,3,4,5-d5, 6-(ethyl-1,1,2,2,2-d5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025837052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,2,3,4,5-d5, 6-(ethyl-1,1,2,2,2-d5)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-(Ethyl-1,1,2,2,2-d5)benzene-1,2,3,4,5-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H10)ethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Architecture and Synthesis of Ethylbenzene-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for Ethylbenzene-d10 (perdeuterated ethylbenzene). This isotopically labeled compound is a valuable tool in various scientific disciplines, including mechanistic studies, metabolic profiling, and as an internal standard in analytical chemistry. This document outlines its fundamental properties, details established synthetic methodologies, and presents key data in a structured format.

Chemical Structure and Properties

Ethylbenzene-d10 is a deuterated isotopologue of ethylbenzene where all ten hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution imparts a higher molecular weight and can influence reaction kinetics, making it a powerful tracer in chemical and biological systems.

Table 1: Physicochemical Properties of Ethylbenzene-d10

| Property | Value |

| Chemical Formula | C₈D₁₀ |

| Molecular Weight | 116.23 g/mol |

| CAS Number | 25837-05-2 |

| Appearance | Colorless liquid |

| Density | 0.949 g/mL at 25 °C |

| Boiling Point | 134.6 °C |

| Melting Point | -95 °C |

| Refractive Index | n20/D 1.492 |

Synthetic Methodologies

The synthesis of Ethylbenzene-d10 can be primarily achieved through two principal strategies: Friedel-Crafts alkylation using deuterated starting materials or direct isotopic exchange of ethylbenzene with a deuterium source.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic and versatile method for forming carbon-carbon bonds on an aromatic ring.[1] To synthesize Ethylbenzene-d10 via this route, deuterated benzene (Benzene-d6) is reacted with a deuterated ethylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:

C₆D₆ + C₂D₅Br --(AlCl₃)--> C₆D₅C₂D₅ + HBr

A common ethylating agent is bromoethane-d5. The Lewis acid, typically aluminum chloride (AlCl₃), polarizes the carbon-bromine bond, facilitating the generation of an electrophilic carbocation that is then attacked by the electron-rich deuterated benzene ring.

Experimental Protocol: Friedel-Crafts Alkylation

Materials:

-

Benzene-d6 (C₆D₆)

-

Bromoethane-d5 (C₂D₅Br)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous diethyl ether

-

Ice-cold deuterated water (D₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), add anhydrous aluminum chloride.

-

Cool the flask in an ice bath and slowly add Benzene-d6 via the dropping funnel.

-

Once the addition of Benzene-d6 is complete, add Bromoethane-d5 dropwise to the stirred mixture.

-

After the addition of Bromoethane-d5, allow the reaction mixture to slowly warm to room temperature and then reflux for 2-3 hours.

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, careful addition of ice-cold D₂O.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with dilute DCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield pure Ethylbenzene-d10.

Direct Isotopic Exchange

An alternative method involves the direct exchange of hydrogen atoms for deuterium atoms on non-deuterated ethylbenzene. This is typically achieved by heating ethylbenzene with a deuterium source, such as deuterated water (D₂O), in the presence of a suitable catalyst.

Experimental Protocol: Catalytic H-D Exchange [2]

Materials:

-

Ethylbenzene (C₈H₁₀)

-

Deuterated water (D₂O)

-

Fe₂O₃-K₂CO₃-Cr₂O₃ catalyst

-

Sealed reactor

Procedure:

-

A mixture of ethylbenzene and D₂O is placed in a sealed reactor containing the Fe₂O₃-K₂CO₃-Cr₂O₃ catalyst.[2]

-

The reactor is heated to an elevated temperature with vigorous stirring for a specified duration to facilitate the isotopic exchange.[2]

-

After the reaction period, the reactor is cooled to room temperature.

-

The organic layer is separated from the aqueous layer.

-

The organic layer is washed with water to remove any residual D₂O and catalyst particles.[2]

-

The product is dried over a suitable drying agent (e.g., anhydrous MgSO₄) and purified by distillation to yield Ethylbenzene-d10.[2]

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the two primary synthetic methods for Ethylbenzene-d10.

Caption: Friedel-Crafts synthesis of Ethylbenzene-d10.

Caption: Direct isotopic exchange synthesis of Ethylbenzene-d10.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Ethylbenzene-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethylbenzene-d10 (perdeuteroethylbenzene), a deuterated isotopologue of ethylbenzene. Given the limited availability of specific experimental spectra for Ethylbenzene-d10 in public databases, this document presents the known spectroscopic data for its non-deuterated counterpart, ethylbenzene, as a reference. It further offers a detailed analysis of the anticipated spectral changes resulting from complete deuteration. The guide includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside visualizations of the analytical workflows.

Ethylbenzene-d10 is a crucial internal standard in analytical chemistry, particularly in mass spectrometry-based studies, due to its chemical similarity to ethylbenzene and its distinct mass. Its use as a deuterated solvent in NMR spectroscopy is also notable.

Spectroscopic Data Presentation

The following tables summarize the spectroscopic data for ethylbenzene. The expected shifts and modifications for Ethylbenzene-d10 are discussed in the subsequent sections.

Table 1: ¹H NMR Data for Ethylbenzene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15-7.35 | m | 5H | Aromatic protons (C₆H₅) |

| 2.65 | q | 2H | Methylene protons (-CH₂-) |

| 1.24 | t | 3H | Methyl protons (-CH₃) |

Data sourced from typical spectra and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Data for Ethylbenzene [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 144.2 | C1 (quaternary aromatic) |

| 128.4 | C3, C5 (aromatic CH) |

| 127.9 | C2, C6 (aromatic CH) |

| 125.7 | C4 (aromatic CH) |

| 29.0 | Methylene carbon (-CH₂) |

| 15.6 | Methyl carbon (-CH₃) |

Data sourced from typical spectra and may vary slightly based on solvent and experimental conditions.[1][2]

Table 3: IR Spectroscopy Data for Ethylbenzene [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3030 | Strong | Aromatic C-H stretch |

| 2975-2845 | Strong | Aliphatic C-H stretch |

| 1600, 1500 | Medium-Strong | Aromatic C=C ring vibrations |

| 770-690 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

This represents a summary of key peaks. The fingerprint region below 1500 cm⁻¹ contains numerous other characteristic absorptions.[3]

Table 4: Mass Spectrometry Data for Ethylbenzene [4]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 106 | 35 | [C₈H₁₀]⁺˙ (Molecular Ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 8 | [C₆H₅]⁺ (Phenyl ion) |

| 65 | 8 | [C₅H₅]⁺ |

| 51 | 10 | [C₄H₃]⁺ |

Fragmentation patterns can vary with ionization energy and instrumentation.[4]

Expected Spectroscopic Data for Ethylbenzene-d10

¹H NMR Spectroscopy

In a fully deuterated Ethylbenzene-d10 (C₆D₅CD₂CD₃), there are no protons. Therefore, a ¹H NMR spectrum will show no signals from the compound itself. Any observed signals would be due to protonated impurities or the residual protons in the deuterated NMR solvent used for the analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of Ethylbenzene-d10 will exhibit signals for all the carbon atoms, but their appearance will be significantly different from the protonated analogue due to coupling with deuterium (a spin-1 nucleus).

-

Chemical Shifts: The chemical shifts of the carbon atoms in Ethylbenzene-d10 are expected to be very similar to those in ethylbenzene, with minor upfield shifts (isotope effects) of less than 1 ppm.

-

Signal Multiplicity: Due to ¹³C-¹D coupling, the signals will be split into multiplets. A CD group will appear as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. This results in a more complex spectrum compared to the proton-decoupled spectrum of ethylbenzene.

Infrared (IR) Spectroscopy

The IR spectrum of Ethylbenzene-d10 will show significant differences compared to ethylbenzene, primarily due to the heavier mass of deuterium.

-

C-D Stretching: The C-H stretching vibrations (around 3000 cm⁻¹) will be replaced by C-D stretching vibrations at a lower frequency, typically in the range of 2100-2300 cm⁻¹. This is a direct consequence of the increased reduced mass of the C-D bond.

-

Fingerprint Region: The entire fingerprint region will be different, as the bending and other vibrational modes are highly dependent on the masses of the atoms involved.

Mass Spectrometry

In the mass spectrum of Ethylbenzene-d10, the masses of the molecular ion and all fragments containing deuterium will be shifted to higher m/z values.

-

Molecular Ion: The molecular ion peak will be at m/z 116, corresponding to [C₈D₁₀]⁺˙.

-

Fragmentation Pattern: The fragmentation pattern will be analogous to that of ethylbenzene, but with the fragments having a higher mass. For example, the loss of a CD₃ radical would lead to a base peak at m/z 98 ([C₇D₇]⁺), and the loss of a C₂D₅ radical would result in a fragment at m/z 82 ([C₆D₅]⁺).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of liquid samples like Ethylbenzene-d10.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Ethylbenzene-d10 for ¹H NMR (if checking for protonated impurities) or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire a spectrum using a standard pulse sequence. The number of scans can be low (e.g., 8-16) due to the high sensitivity of ¹H NMR.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay (d1) of 1-2 seconds is typically sufficient.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals (for ¹H NMR) and pick the peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a drop of Ethylbenzene-d10 onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, allowing the liquid to spread into a thin film between the plates.

-

Ensure there are no air bubbles in the film.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Close the sample compartment.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Introduction (via Gas Chromatography - GC-MS):

-

Prepare a dilute solution of Ethylbenzene-d10 in a volatile solvent (e.g., hexane or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The GC will separate the sample from the solvent and any impurities. The column temperature program should be optimized to ensure good peak shape for Ethylbenzene-d10.

-

-

Instrument Setup:

-

The GC is coupled to a mass spectrometer, typically a quadrupole or ion trap analyzer.

-

The mass spectrometer is operated in electron ionization (EI) mode, with a standard ionization energy of 70 eV.

-

The mass analyzer is set to scan a suitable mass range (e.g., m/z 35-200).

-

-

Data Acquisition:

-

As Ethylbenzene-d10 elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized and fragmented.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.

-

-

Data Processing:

-

The software generates a mass spectrum for the GC peak corresponding to Ethylbenzene-d10.

-

Identify the molecular ion peak and the major fragment ions.

-

The fragmentation pattern can be compared to library spectra or interpreted to confirm the structure of the molecule.

-

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analyses.

Caption: Overall workflow for the spectroscopic analysis of Ethylbenzene-d10.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Workflows for IR and Mass Spectrometry.

References

- 1. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Ethylbenzene(100-41-4) 13C NMR spectrum [chemicalbook.com]

- 3. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Benzene-1,2,3,4,5-d5, 6-(ethyl-1,1,2,2,2-d5)- | C8H10 | CID 117648 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety and handling precautions for deuterated ethylbenzene.

An In-depth Technical Guide to the Safe Handling of Deuterated Ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling precautions for deuterated ethylbenzene (CAS: 25837-05-2), a compound frequently used as an NMR solvent and internal standard in analytical chemistry. While isotopic substitution can alter certain biological and physical properties, the general safety, handling, and toxicological profiles are considered analogous to its non-deuterated counterpart, ethylbenzene (CAS: 100-41-4). The data presented herein is a synthesis from various safety data sheets and toxicological resources for both forms.

Hazard Identification and Classification

Deuterated ethylbenzene is classified as a hazardous substance. It is a highly flammable liquid and vapor that poses significant health risks upon exposure.[1][2]

Signal Word: Danger [2]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapour.

-

H304: May be fatal if swallowed and enters airways.[3]

-

H332: Harmful if inhaled.[3]

-

H373: May cause damage to organs (specifically the auditory system) through prolonged or repeated exposure.[3]

-

H412: Harmful to aquatic life with long lasting effects.[3]

NFPA Rating (Estimated):

-

Health: 2

-

Flammability: 3

-

Instability: 0[4]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety properties of deuterated ethylbenzene.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈D₁₀ or C₆D₅CD₂CD₃ | [2][4] |

| Molecular Weight | ~116.23 g/mol | [2] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Aromatic, similar to gasoline | [4][5][6] |

| Boiling Point | 134.5 - 134.6 °C | [4] |

| Melting Point | -95 °C | |

| Flash Point | 15 °C (59 °F) - Closed Cup | [4] |

| Density | 0.940 - 0.949 g/mL at 25 °C | [4] |

| Vapor Pressure | 9.6 mmHg at 25 °C | [4][7] |

| Vapor Density | 3.66 (Air = 1) | [4][7] |

| Solubility in Water | Insoluble | [4] |

| Autoignition Temperature | 432 °C (809.6 °F) |[4][7] |

Table 2: Exposure Controls and Hazard Ratings

| Parameter | Value | Source |

|---|---|---|

| GHS Hazard Classifications | Flammable Liquid 2, Aspiration Toxicity 1, Acute Toxicity 4 (Inhalation), STOT RE 2, Aquatic Chronic 3 | |

| Lower Explosion Limit | 1.2% | [4][7] |

| Upper Explosion Limit | 6.8% | [4][7] |

| NFPA Health Rating | 2 | [4] |

| NFPA Flammability Rating | 3 | [4] |

| NFPA Instability Rating | 0 |[4] |

Toxicological Profile

Exposure to deuterated ethylbenzene can lead to a range of adverse health effects, targeting several organ systems.

-

Inhalation: Harmful if inhaled.[3] Vapors may cause drowsiness, dizziness, and irritation to the throat.[1][8] High concentrations can lead to central nervous system (CNS) depression, with symptoms including headache, nausea, and in severe cases, unconsciousness and respiratory failure.[1][4] The auditory system is a key target, with prolonged exposure potentially causing irreversible hearing damage.[8][9]

-

Skin Contact: Causes skin irritation.[4] Prolonged or repeated contact may lead to dermatitis, characterized by redness and swelling.[1] The substance may be absorbed through the skin.[4]

-

Eye Contact: Causes eye irritation.[4]

-

Ingestion: May be fatal if swallowed and enters the airways due to the risk of chemical pneumonitis (aspiration).[1] Ingestion can cause gastrointestinal irritation with nausea and vomiting.[4]

-

Chronic Exposure: May cause damage to organs, particularly the auditory system, through prolonged or repeated exposure.[3] The International Agency for Research on Cancer (IARC) has classified ethylbenzene as possibly carcinogenic to humans (Group 2B).[8]

Experimental Protocols Overview

-

Acute Oral Toxicity (LD50): Studies to determine the median lethal dose (LD50) typically involve administering the substance via gavage to fasted laboratory animals (e.g., rats). A range of doses is used on different groups of animals. Observations for signs of toxicity and mortality are recorded over a period, typically 14 days, to calculate the LD50 value, which for ethylbenzene is approximately 3500 mg/kg in rats.[10]

-

Acute Inhalation Toxicity (LC50): These experiments involve exposing animals (e.g., rats) to various concentrations of the substance's vapor in a controlled inhalation chamber for a fixed period (e.g., 4 hours).[10] Animals are then observed for toxic effects and mortality to determine the median lethal concentration (LC50).[10]

-

Chronic Toxicity Studies: For long-term studies, animals are exposed to the substance daily (e.g., 6 hours/day, 5 days/week) for extended periods, such as 90 days or 2 years.[9][10] These studies are designed to identify target organ toxicity and carcinogenic potential. Endpoints include clinical observations, body weight changes, hematology, clinical chemistry, and comprehensive histopathological examination of tissues.[10]

Handling and Storage

Strict adherence to safety protocols is mandatory when handling deuterated ethylbenzene.

-

Ventilation: Always use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11]

-

Ignition Sources: It is a highly flammable liquid.[1] Keep away from heat, sparks, open flames, and other ignition sources.[12] No smoking in the handling area.

-

Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge, which can ignite vapors.[12] Use only non-sparking tools.[12]

-

Personal Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in work areas.[11][12]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials like oxidizing agents.[11] Keep containers tightly closed to prevent leakage and evaporation.[4][11]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to prevent exposure.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[11]

-

Respiratory Protection: If ventilation is inadequate or vapors are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

First-Aid and Emergency Procedures

Diagram 1: Hazard Exposure and First-Aid Response

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Ethylbenzene (Dââ, 99%) - Cambridge Isotope Laboratories, DLM-4304-10 [isotope.com]

- 3. download.basf.com [download.basf.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Ethylbenzene | C8H10 | CID 7500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethylbenzene - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. HEALTH EFFECTS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. chemstock.ae [chemstock.ae]

- 12. chemos.de [chemos.de]

CAS number and molecular weight of Ethylbenzene-d10.

This document provides essential physicochemical properties of Ethylbenzene-d10, a deuterated analog of ethylbenzene. The data presented is intended for researchers, scientists, and professionals in drug development and other scientific fields requiring precise information for experimental design and analysis.

Physicochemical Properties

The key identifiers and molecular properties of Ethylbenzene-d10 are summarized in the table below. This information is critical for substance identification, quantification, and experimental documentation.

| Property | Value |

| CAS Number | 25837-05-2[1][2][3][4][5] |

| Molecular Weight | 116.23 g/mol [1][3][4][5][6] |

| Molecular Formula | C₈D₁₀[1][3] |

| Synonyms | Phenylethane-d10, (2H10)Ethylbenzene[1][3][6] |

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the common name of the substance and its primary chemical identifiers.

Caption: Relationship between Ethylbenzene-d10 and its identifiers.

References

- 1. scbt.com [scbt.com]

- 2. Ethylbenzene-d10 | CAS 25837-05-2 | LGC Standards [lgcstandards.com]

- 3. ETHYLBENZENE-D10 | 25837-05-2 [chemicalbook.com]

- 4. Ethylbenzene-d10 D 99atom 25837-05-2 [sigmaaldrich.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Benzene-1,2,3,4,5-d5, 6-(ethyl-1,1,2,2,2-d5)- | C8H10 | CID 117648 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethylbenzene vs. Ethylbenzene-d10: A Technical Guide to Isotopic Labeling in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of ethylbenzene and its deuterated isotopologue, ethylbenzene-d10. The substitution of hydrogen with deuterium atoms in ethylbenzene-d10 imparts distinct physical and chemical properties that are leveraged in a variety of scientific applications, most notably as an internal standard in quantitative analysis and in the study of reaction mechanisms and metabolic pathways. This document outlines these key differences, presents relevant quantitative data in a structured format, details experimental protocols, and provides visualizations to illustrate core concepts.

Core Physicochemical Differences

The primary distinction between ethylbenzene and ethylbenzene-d10 lies in the isotopic substitution of all ten hydrogen atoms with deuterium. This results in an increased molecular weight and subtle changes in other physical properties.

| Property | Ethylbenzene | Ethylbenzene-d10 |

| Molecular Formula | C₈H₁₀ | C₈D₁₀ |

| Molecular Weight | 106.17 g/mol | 116.23 g/mol |

| Boiling Point | 136 °C | 134.6 °C |

| Melting Point | -95 °C | -95 °C |

| Density | 0.867 g/mL at 25 °C | 0.949 g/mL at 25 °C |

Spectroscopic Distinctions

The difference in mass between protium (¹H) and deuterium (²H or D) leads to significant and predictable differences in the spectroscopic profiles of ethylbenzene and ethylbenzene-d10.

Mass Spectrometry

In mass spectrometry, the molecular ion peak of ethylbenzene-d10 is shifted by +10 m/z units compared to ethylbenzene, reflecting the mass difference of the ten deuterium atoms. The fragmentation patterns are similar, but the corresponding fragments in ethylbenzene-d10 will also exhibit this +10 mass shift.

Caption: Mass spectral fragmentation of Ethylbenzene and Ethylbenzene-d10.

NMR Spectroscopy

In ¹H NMR spectroscopy, the spectrum of ethylbenzene shows characteristic signals for the aromatic and ethyl protons.[1] In contrast, a pure sample of ethylbenzene-d10 will be "silent" in ¹H NMR as all protons have been replaced by deuterium. Deuterium is NMR active and can be observed in ²H NMR spectroscopy, but at a different resonance frequency. In ¹³C NMR, the spectra are similar, but the signals for deuterated carbons are typically split into multiplets due to C-D coupling and may experience a slight upfield shift.

Infrared (IR) Spectroscopy

The vibrational frequencies of chemical bonds are dependent on the masses of the constituent atoms. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, the IR spectrum of ethylbenzene-d10 will show characteristic C-D stretching and bending vibrations at lower wavenumbers (cm⁻¹) compared to the C-H vibrations in the spectrum of ethylbenzene. For example, aromatic and aliphatic C-H stretching vibrations in ethylbenzene typically appear in the 2800-3100 cm⁻¹ region, while C-D stretching vibrations in ethylbenzene-d10 would be observed at approximately 2100-2300 cm⁻¹.[2]

Chromatographic Behavior

Due to their very similar polarities and volatilities, ethylbenzene and ethylbenzene-d10 co-elute or have very similar retention times in most chromatographic applications. In high-resolution gas chromatography, the deuterated compound may elute slightly earlier, a phenomenon known as the "inverse isotope effect".[3] This near-identical chromatographic behavior is a key reason for the utility of ethylbenzene-d10 as an internal standard.

| Chromatographic Parameter | Ethylbenzene | Ethylbenzene-d10 |

| Typical GC Retention Time | Very similar to Ethylbenzene-d10 | May elute slightly earlier than Ethylbenzene |

| Kovats Retention Index (non-polar column) | ~850 - 860 | ~852 |

Chemical Reactivity: The Kinetic Isotope Effect

A significant difference in the chemical reactivity of the two compounds arises from the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, and therefore requires more energy to break. As a result, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond is present at that position.

This is particularly relevant in the context of drug metabolism. The primary metabolic pathway for ethylbenzene is the hydroxylation of the benzylic carbon, a reaction catalyzed by cytochrome P450 enzymes, primarily CYP2E1.[4] This reaction involves the cleavage of a C-H bond. Due to the KIE, the metabolism of ethylbenzene-d10 at the ethyl group is significantly slower than that of ethylbenzene.

Caption: Metabolic pathway of Ethylbenzene vs. Ethylbenzene-d10.

Application as an Internal Standard in Quantitative GC-MS

The most common application of ethylbenzene-d10 is as an internal standard for the quantification of ethylbenzene in various matrices using gas chromatography-mass spectrometry (GC-MS).[5][6] An internal standard is a known amount of a compound added to a sample that has similar chemical and physical properties to the analyte of interest. Ethylbenzene-d10 is an ideal internal standard for ethylbenzene because:

-

It has nearly identical chromatographic retention time and extraction efficiency.

-

It is chemically inert under most analytical conditions.

-

It can be easily distinguished from the analyte by its mass spectrum due to the +10 m/z shift.

This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Experimental Protocol: Quantification of Ethylbenzene in Water by GC-MS

This protocol outlines a general procedure for the quantification of ethylbenzene in a water sample using ethylbenzene-d10 as an internal standard.

1. Preparation of Standards:

- Prepare a stock solution of ethylbenzene in methanol.

- Prepare a stock solution of ethylbenzene-d10 (internal standard) in methanol at a known concentration.

- Create a series of calibration standards by spiking known amounts of the ethylbenzene stock solution into clean water.

- Add a constant, known amount of the ethylbenzene-d10 internal standard stock solution to each calibration standard and to the unknown water samples.

2. Sample Preparation (Liquid-Liquid Extraction):

- To a known volume of each calibration standard and unknown sample, add a specified volume of a water-immiscible organic solvent (e.g., dichloromethane).

- Shake vigorously to extract the ethylbenzene and ethylbenzene-d10 into the organic layer.

- Allow the layers to separate and carefully collect the organic layer.

- Dry the organic extract with a drying agent (e.g., anhydrous sodium sulfate).

- Concentrate the extract to a final volume if necessary.

3. GC-MS Analysis:

- Inject a small volume (e.g., 1 µL) of the prepared extracts into the GC-MS system.

- GC Conditions (Example):

- Column: DB-5ms (or similar non-polar capillary column)

- Injector Temperature: 250 °C

- Oven Program: 40 °C for 2 min, ramp to 200 °C at 10 °C/min, hold for 2 min.

- Carrier Gas: Helium

- MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV

- Acquisition Mode: Selected Ion Monitoring (SIM)

- Ions to Monitor:

- Ethylbenzene: m/z 91 (quantification), 106 (qualifier)

- Ethylbenzene-d10: m/z 98 (quantification), 116 (qualifier)

4. Data Analysis:

- For each calibration standard, calculate the ratio of the peak area of ethylbenzene (m/z 91) to the peak area of ethylbenzene-d10 (m/z 98).

- Construct a calibration curve by plotting the peak area ratio against the concentration of ethylbenzene.

- For the unknown samples, calculate the peak area ratio of ethylbenzene to ethylbenzene-d10.

- Determine the concentration of ethylbenzene in the unknown samples by using the calibration curve.

Start [label="Sample and Standards Preparation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Spike [label="Spike with Ethylbenzene-d10 (IS)"];

Extraction [label="Liquid-Liquid Extraction"];

Analysis [label="GC-MS Analysis"];

Data [label="Data Processing"];

Quantification [label="Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Spike;

Spike -> Extraction;

Extraction -> Analysis;

Analysis -> Data;

Data -> Quantification;

}

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

The key differences between ethylbenzene and its deuterated analog, ethylbenzene-d10, stem from the mass difference between hydrogen and deuterium. This leads to distinct and measurable variations in their physicochemical and spectroscopic properties. These differences, particularly the mass shift in mass spectrometry and the kinetic isotope effect, make ethylbenzene-d10 an invaluable tool for researchers in analytical chemistry, drug metabolism, and mechanistic studies, enabling more accurate and reliable experimental outcomes.

References

- 1. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. gcms.cz [gcms.cz]

- 4. Metabolism of ethylbenzene by human liver microsomes and recombinant human cytochrome P450s (CYP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. videleaf.com [videleaf.com]

Methodological & Application

Application Notes & Protocols for the Use of Ethylbenzene-d10 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethylbenzene-d10 as an internal standard for the quantitative analysis of volatile organic compounds (VOCs), particularly benzene, toluene, ethylbenzene, and xylenes (BTEX), across various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard like Ethylbenzene-d10 is a robust technique to enhance accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response.[1][2]

Principle of Internal Standard Method

In quantitative GC-MS analysis, an internal standard (IS) is a compound with similar chemical and physical properties to the analyte(s) of interest, which is added in a known and constant amount to all samples, calibration standards, and quality control samples.[3] Since the IS is subjected to the same experimental conditions as the analyte, any loss during sample preparation or variation in injection volume will affect both the analyte and the IS proportionally.

Ethylbenzene-d10 is an ideal internal standard for the analysis of many volatile organic compounds, especially its non-deuterated counterpart, ethylbenzene, and other structurally similar compounds like benzene, toluene, and xylenes. Its key advantages include:

-

Chemical Similarity: It behaves almost identically to the target analytes during extraction and chromatography.

-

Mass Spectrometric Distinction: It is easily distinguished from the non-deuterated analytes by its higher mass-to-charge ratio (m/z) in the mass spectrometer, avoiding spectral overlap.

-

Minimal Natural Occurrence: Deuterated compounds are not naturally present in samples, preventing interference.[3]

The quantification is based on the ratio of the analyte peak area to the internal standard peak area (response factor), which is plotted against the concentration ratio to generate a calibration curve.

Applications

Ethylbenzene-d10 is a versatile internal standard suitable for a wide range of applications, including:

-

Environmental Monitoring: Quantification of BTEX and other VOCs in water, soil, and air samples.[4][5][6][7][8]

-

Petroleum Industry: Determination of aromatic content in finished gasolines, as specified in methods like ASTM D5769.[1][2][9][10]

-

Toxicology and Clinical Chemistry: Analysis of volatile substance abuse or occupational exposure by measuring target compounds in biological matrices such as blood and urine.[11][12][13]

-

Pharmaceutical Development: Monitoring of residual solvents in drug substances and products.

Experimental Protocols

Analysis of Aromatic Compounds in Gasoline (Based on ASTM D5769)

This protocol outlines the determination of benzene, toluene, and total aromatics in finished motor gasoline.

3.1.1. Materials and Reagents

-

Solvents: Methanol (HPLC grade), Carbon Disulfide (CS2).

-

Standards: Certified standards of Benzene, Toluene, Ethylbenzene, Xylenes, and other C6 to C12 aromatics.

-

Internal Standard Solution: A mixture of Benzene-d6, Ethylbenzene-d10, and Naphthalene-d8 in a suitable solvent.[1][2][10]

-

Gasoline Samples.

3.1.2. Sample Preparation

-

Accurately weigh a known amount of the gasoline sample into a GC vial.

-

Add a precise volume of the internal standard mixture to the vial.

-

Cap the vial and vortex to ensure homogeneity.

3.1.3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8850 GC (or equivalent)

-

Mass Spectrometer: Agilent 5977C MSD (or equivalent)

-

Column: HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector: Split/Splitless inlet at 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: 40 °C for 8 min, then ramp at 4 °C/min to 100 °C, then at 15 °C/min to 320 °C.[14]

-

MSD Parameters:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) and/or full scan.

-

3.1.4. Calibration

Prepare a series of calibration standards by adding known amounts of the aromatic hydrocarbon standards and a constant amount of the internal standard mixture to a suitable solvent. The concentration range should bracket the expected concentrations in the samples.[1]

3.1.5. Data Analysis

-

Identify and integrate the peaks corresponding to the target analytes and the internal standards based on their retention times and characteristic ions.

-

Calculate the response factor for each analyte relative to its corresponding internal standard.

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration ratio.

-

Determine the concentration of the analytes in the samples from the calibration curve.

General Protocol for Volatile Organic Compounds in Water

This protocol is a general guideline for the analysis of VOCs, including BTEX, in water samples using static headspace or purge and trap GC-MS.

3.2.1. Materials and Reagents

-

Reagents: Deionized water, Sodium chloride (for salting out, optional).

-

Standards: Certified aqueous standards of target VOCs.

-

Internal Standard Stock Solution: Ethylbenzene-d10 in methanol.

3.2.2. Sample Preparation (Static Headspace)

-

Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.

-

Spike the sample with a known amount of the Ethylbenzene-d10 internal standard solution.

-

If desired, add a known amount of NaCl to increase the partitioning of volatiles into the headspace.

-

Immediately seal the vial with a PTFE-lined septum and crimp cap.

-

Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time to allow for equilibration before injection.

3.2.3. GC-MS Instrumentation and Conditions

-

Headspace Autosampler: Agilent G1888 (or equivalent).

-

GC-MS System: As described in section 3.1.3.

-

Oven Program: Isothermal at 40°C for 5 min, then ramp to 220°C at 10°C/min.

3.2.4. Calibration and Data Analysis

Follow the procedures outlined in sections 3.1.4 and 3.1.5, using fortified water standards.

General Protocol for Volatile Organic Compounds in Air

This protocol provides a general method for analyzing VOCs in air samples collected in canisters or on sorbent tubes.

3.3.1. Sample Collection

-

Canisters: Collect whole air samples in evacuated, passivated stainless steel canisters.

-

Sorbent Tubes: Draw a known volume of air through a sorbent tube (e.g., Tenax® TA) using a calibrated pump.

3.3.2. Sample Preparation

-

Canisters: Pressurize the canister with high-purity nitrogen. Introduce a known volume of the gaseous internal standard (Ethylbenzene-d10) into the canister or the sample loop of the GC.

-

Sorbent Tubes: Prior to thermal desorption, spike the tube with a known amount of Ethylbenzene-d10 solution.

3.3.3. GC-MS Instrumentation and Conditions

-

Sample Introduction: Thermal desorber for sorbent tubes or a multi-port valve system for canisters.

-

GC-MS System: As described in section 3.1.3.

3.3.4. Calibration and Data Analysis

Follow the procedures outlined in sections 3.1.4 and 3.1.5, using gas-phase standards.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained using Ethylbenzene-d10 as an internal standard.

Table 1: Calibration Data for Aromatic Compounds in Gasoline (ASTM D5769)

| Compound | Concentration Range (vol %) | Correlation Coefficient (R²) |

| Benzene | 0.1 - 4.0 | > 0.995 |

| Toluene | 1 - 13 | > 0.995 |

| Ethylbenzene | 0.5 - 10 | > 0.995 |

| m/p-Xylene | 1 - 15 | > 0.995 |

| o-Xylene | 0.5 - 8 | > 0.995 |

Table 2: Method Performance for BTEX in Water (Static Headspace GC-MS)

| Compound | Method Detection Limit (MDL) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Benzene | 0.1 | 0.3 | 95 - 105 | < 10 |

| Toluene | 0.1 | 0.3 | 95 - 105 | < 10 |

| Ethylbenzene | 0.1 | 0.3 | 95 - 105 | < 10 |

| Xylenes | 0.2 | 0.6 | 94 - 106 | < 10 |

Table 3: Method Performance for BTEX in Air (Thermal Desorption GC-MS)

| Compound | Method Detection Limit (MDL) (µg/m³) | Limit of Quantitation (LOQ) (µg/m³) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Benzene | 0.05 | 0.15 | 90 - 110 | < 15 |

| Toluene | 0.05 | 0.15 | 90 - 110 | < 15 |

| Ethylbenzene | 0.05 | 0.15 | 90 - 110 | < 15 |

| Xylenes | 0.1 | 0.3 | 88 - 112 | < 15 |

Visualizations

Diagram 1: Experimental Workflow for GC-MS Analysis with an Internal Standard

A schematic overview of the GC-MS analytical workflow using an internal standard.

Diagram 2: Logical Relationship of Internal Standard Quantification

References

- 1. analiticasal.com [analiticasal.com]

- 2. ASTM D5769 - eralytics [eralytics.com]

- 3. multimedia.3m.com [multimedia.3m.com]

- 4. tanaffosjournal.ir [tanaffosjournal.ir]

- 5. DSpace [dr.lib.iastate.edu]

- 6. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 7. Headspace-mass spectrometry determination of benzene, toluene and the mixture of ethylbenzene and xylene isomers in soil samples using chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. scielo.br [scielo.br]

- 14. GC/MS: A Valid Tool for Soil Gas Hydrocarbons Speciation [scirp.org]

Application Note: Quantification of Volatile Organic Compounds (VOCs) with Ethylbenzene-d10

Introduction

Volatile Organic Compounds (VOCs) are a broad class of chemicals that are of significant interest in environmental monitoring, industrial hygiene, and drug development due to their potential health impacts. Accurate and reliable quantification of VOCs is crucial for assessing exposure and ensuring product safety. This application note describes a robust and sensitive method for the quantification of various VOCs in different matrices using gas chromatography-mass spectrometry (GC-MS) with Ethylbenzene-d10 as an internal standard. The use of a deuterated internal standard like Ethylbenzene-d10 is critical for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.[1][2]

Principle

The methodology is based on the principle of internal standardization.[1][2] A known amount of Ethylbenzene-d10 is added to all samples, calibration standards, and quality control samples.[1] Since Ethylbenzene-d10 is chemically similar to many common VOCs, it experiences similar effects during sample preparation (e.g., extraction, concentration) and GC-MS analysis.[2] By calculating the ratio of the analyte peak area to the internal standard peak area, variations introduced during the analytical process can be effectively minimized.[1][3] Quantification is achieved by constructing a calibration curve where the ratio of the analyte response to the internal standard response is plotted against the analyte concentration.[3][4]

Instrumentation and Materials

-

Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a capillary column suitable for VOC analysis (e.g., DB-5ms, Vocol).[5]

-

Sample Introduction System: Headspace autosampler, purge and trap system, or direct injection port, depending on the sample matrix.[6][7][8]

-

Standards: Certified reference standards of target VOCs and Ethylbenzene-d10.

-

Solvents: High-purity methanol, dichloromethane, or other suitable solvents.

-

Sample Vials: Headspace vials or standard GC vials with appropriate septa.

Method Performance

The performance of this method has been validated according to established guidelines, demonstrating its suitability for the routine analysis of VOCs.[9][10][11] Key validation parameters are summarized below.

Table 1: Summary of Method Validation Parameters

| Parameter | Typical Performance | Reference |

| Linearity (R²) | > 0.99 | [9][12] |

| Limit of Detection (LOD) | Analyte and matrix dependent (typically low µg/L or ppb) | [9][12][13] |

| Limit of Quantification (LOQ) | Analyte and matrix dependent (typically low µg/L or ppb) | [9][12][13] |

| Precision (%RSD) | < 15% | [13] |

| Accuracy (% Recovery) | 80 - 120% | [10][14] |

Applications

This method is applicable to a wide range of sample matrices, including:

-

Environmental Samples: Water (groundwater, surface water, wastewater), soil, and air.[15][16]

-

Pharmaceutical Samples: Residual solvent analysis in drug substances and products.

-

Biological Samples: Blood and urine for exposure monitoring.[14]

Experimental Protocols

1. Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Prepare individual stock solutions of each target VOC and Ethylbenzene-d10 in methanol. Commercially available certified stock solutions are recommended.

-

Working Standard Solution (e.g., 10 µg/mL): Prepare a mixed working standard solution containing all target VOCs by diluting the stock solutions in methanol.

-

Internal Standard Spiking Solution (e.g., 5 µg/mL): Prepare a spiking solution of Ethylbenzene-d10 in methanol.

2. Calibration Curve Preparation

-

Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into a set of vials containing a known volume of the matrix (e.g., reagent water for aqueous samples). A typical calibration range might be 1, 5, 10, 25, 50, and 100 µg/L.

-

Add a constant amount of the Ethylbenzene-d10 internal standard spiking solution to each calibration standard to achieve a final concentration of, for example, 10 µg/L.

-

Seal the vials immediately.

-

Analyze the calibration standards by GC-MS.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[4] The curve should have a correlation coefficient (R²) of ≥ 0.99.[9]

Table 2: Example Calibration Data for Benzene

| Concentration (µg/L) | Benzene Area | Ethylbenzene-d10 Area | Area Ratio (Benzene/IS) |

| 1 | 15,234 | 305,123 | 0.050 |

| 5 | 76,543 | 304,987 | 0.251 |

| 10 | 153,456 | 305,543 | 0.502 |

| 25 | 382,123 | 304,876 | 1.253 |

| 50 | 765,987 | 305,234 | 2.509 |

| 100 | 1,532,456 | 304,999 | 5.024 |

3. Sample Preparation

The sample preparation method will vary depending on the matrix.

-

Aqueous Samples (e.g., Water):

-

Transfer a known volume (e.g., 10 mL) of the water sample into a headspace vial.

-

Add a constant amount of the Ethylbenzene-d10 internal standard spiking solution.

-

Seal the vial immediately and vortex to mix.

-

The sample is now ready for headspace GC-MS analysis.[17]

-

-

Solid Samples (e.g., Soil, Drug Product):

-

Weigh a known amount of the solid sample (e.g., 5 g) into a headspace vial.

-

Add a known volume of extraction solvent (e.g., methanol) and the Ethylbenzene-d10 internal standard spiking solution.[18]

-

Seal the vial and vortex or sonicate to extract the VOCs.

-

An aliquot of the extract may need to be diluted with water before headspace analysis.

-

-

Air Samples:

-

Collect air samples using appropriate media such as sorbent tubes or canisters.[19][20]

-

For sorbent tubes, perform thermal desorption. For canisters, a subsample is withdrawn.

-

Introduce the sample into the GC-MS system, with the Ethylbenzene-d10 internal standard introduced via a separate stream or by spiking onto the sorbent tube prior to analysis.[21]

-

4. GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument and target analytes.

Table 3: Typical GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless or Headspace |

| Oven Program | Initial 40 °C for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Quantification Ions | |

| Benzene | m/z 78 |

| Toluene | m/z 91, 92 |

| Ethylbenzene | m/z 91, 106 |

| Xylenes | m/z 91, 106 |

| Ethylbenzene-d10 | m/z 98, 116 |

5. Data Analysis and Quantification

-

Integrate the peak areas for the target VOCs and the internal standard (Ethylbenzene-d10) in the chromatograms of the samples and standards.

-

Calculate the area ratio of each analyte to the internal standard for all samples.

-

Determine the concentration of each analyte in the samples by using the linear regression equation from the calibration curve.

Equation 1: Calculation of Analyte Concentration

Concentration = (Area Ratio - y-intercept) / slope

Where:

-

Area Ratio is the peak area of the analyte divided by the peak area of the internal standard.

-

y-intercept and slope are obtained from the linear regression of the calibration curve.

Visualizations

Caption: Workflow for VOC quantification using GC-MS.

Caption: Logic of internal standard correction.

References

- 1. learning.sepscience.com [learning.sepscience.com]

- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. environics.com [environics.com]

- 5. scispace.com [scispace.com]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sample preparation for the analysis of volatile organic compounds in air and water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cenam.mx [cenam.mx]

- 10. researchgate.net [researchgate.net]

- 11. demarcheiso17025.com [demarcheiso17025.com]

- 12. agilent.com [agilent.com]

- 13. Determining the Levels of Volatile Organic Pollutants in Urban Air Using a Gas Chromatography-Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. gcms.cz [gcms.cz]

- 16. enthalpy.com [enthalpy.com]

- 17. epa.gov [epa.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 20. ciinformatics.co.uk [ciinformatics.co.uk]

- 21. gcms.labrulez.com [gcms.labrulez.com]

Application Notes and Protocols for the Analysis of Environmental Samples Using Ethylbenzene-d10

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of environmental samples—specifically water, soil, and air—using Ethylbenzene-d10 as an internal or surrogate standard. The methodologies described are primarily based on gas chromatography/mass spectrometry (GC/MS) coupled with appropriate sample introduction techniques such as purge-and-trap for water and soil, and thermal desorption for air samples.

Introduction

Ethylbenzene is a volatile organic compound (VOC) commonly found in the environment due to its use in industrial processes and as a component of gasoline. Monitoring its presence in water, soil, and air is crucial for assessing environmental contamination and human exposure. The use of a deuterated internal or surrogate standard, such as Ethylbenzene-d10, is essential for accurate and precise quantification. Ethylbenzene-d10 behaves chemically and physically similarly to its non-deuterated counterpart, but its different mass allows it to be distinguished by a mass spectrometer. This enables correction for variations in sample preparation, extraction efficiency, and instrument response.

Analytical Methodologies

The primary analytical technique for the determination of ethylbenzene in environmental samples is Gas Chromatography/Mass Spectrometry (GC/MS). The choice of sample introduction method depends on the sample matrix.

-

Water and Soil Samples: Purge-and-trap and headspace are the most common techniques for extracting volatile compounds like ethylbenzene from water and soil matrices.

-

Air Samples: Air samples are typically collected on sorbent tubes, from which the analytes are thermally desorbed into the GC/MS system.

Role of Ethylbenzene-d10

Ethylbenzene-d10 can be used in two ways:

-

Internal Standard (IS): An internal standard is a known amount of a compound added to the sample before instrumental analysis but after sample preparation and extraction. It is used to compensate for variations in injection volume and instrument response.

-

Surrogate Standard (SS): A surrogate standard is a known amount of a compound with similar chemical properties to the target analyte(s) that is added to the sample before any preparation or extraction steps. It is used to monitor the efficiency of the entire analytical process, including sample extraction and analysis. Due to its similar properties to ethylbenzene, Ethylbenzene-d10 is an excellent surrogate standard.

Experimental Protocols

The following are detailed protocols for the analysis of ethylbenzene in water, soil, and air using Ethylbenzene-d10 as a surrogate standard. These protocols are based on established methods such as the U.S. Environmental Protection Agency (EPA) Method 8260.

Analysis of Water Samples by Purge-and-Trap GC/MS

This protocol is suitable for the determination of ethylbenzene in drinking water, groundwater, and wastewater.

3.1.1. Sample Preparation and Surrogate Spiking

-

Collect water samples in 40 mL volatile organic analysis (VOA) vials with a Teflon-lined septum cap. Ensure no headspace is present.

-

If required, preserve the sample by adding hydrochloric acid (HCl) to a pH < 2.

-

Prior to analysis, allow the samples to come to room temperature.

-

Using a microliter syringe, spike each 5 mL aliquot of the sample with a known amount of Ethylbenzene-d10 solution (e.g., 5 µL of a 50 µg/L solution to yield a final concentration of 50 µg/L).

3.1.2. Purge-and-Trap Concentrator Conditions

| Parameter | Setting |

| Purge Gas | Helium |

| Purge Flow | 40 mL/min |

| Purge Time | 11 min |

| Purge Temperature | Ambient |

| Trap Type | Tenax/Silica Gel/Carbon Molecular Sieve |

| Desorb Temperature | 245 °C |

| Desorb Time | 2 min |

| Bake Temperature | 265 °C |

| Bake Time | 8 min |

3.1.3. GC/MS Conditions

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent |

| Inlet Temperature | 200 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | 35 °C (hold 5 min), ramp to 170 °C at 8 °C/min, ramp to 220 °C at 20 °C/min (hold 3 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | 35-300 amu |

| Monitored Ions | Ethylbenzene: 91, 106; Ethylbenzene-d10: 98, 116 |

Analysis of Soil and Sediment Samples by Headspace GC/MS

This protocol is suitable for the determination of ethylbenzene in soil and sediment samples.

3.2.1. Sample Preparation and Surrogate Spiking

-

Collect soil samples in appropriate containers and store at 4 °C.

-

Weigh approximately 5 grams of the soil sample into a 20 mL headspace vial.

-

Add 5 mL of reagent-grade water to the vial.

-

Spike the sample with a known amount of Ethylbenzene-d10 solution.

-

Immediately seal the vial with a Teflon-lined septum and crimp cap.

-

Gently vortex the vial to mix the contents.

3.2.2. Headspace Autosampler Conditions

| Parameter | Setting |

| Vial Equilibration Temperature | 80 °C |

| Vial Equilibration Time | 15 min |

| Loop Temperature | 90 °C |

| Transfer Line Temperature | 100 °C |

| Injection Time | 1 min |

3.2.3. GC/MS Conditions

The GC/MS conditions are the same as those described in section 3.1.3.

Analysis of Air Samples by Thermal Desorption GC/MS

This protocol is suitable for the determination of ethylbenzene in ambient or indoor air.

3.3.1. Sample Collection and Surrogate Spiking

-

Collect air samples by drawing a known volume of air through a sorbent tube packed with a suitable adsorbent (e.g., Tenax TA).

-

Prior to sample collection, the sorbent tubes can be spiked with a known amount of Ethylbenzene-d10 solution in methanol and then purged with inert gas to remove the solvent.

3.3.2. Thermal Desorption Conditions

| Parameter | Setting |

| Tube Desorption Temperature | 280 °C |

| Tube Desorption Time | 10 min |

| Trap Type | Tenax TA |

| Trap Low Temperature | -30 °C |

| Trap High Temperature | 300 °C |

| Transfer Line Temperature | 250 °C |

3.3.3. GC/MS Conditions

The GC/MS conditions are the same as those described in section 3.1.3.

Data Presentation and Quantitative Analysis

The quantification of ethylbenzene is performed using the internal standard method. The response of the target analyte is compared to the response of the deuterated standard.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of ethylbenzene using Ethylbenzene-d10 as a surrogate standard. These values are for guidance and may vary depending on the specific instrumentation and matrix.

| Parameter | Water (Purge-and-Trap) | Soil (Headspace) | Air (Thermal Desorption) |

| Method Detection Limit (MDL) | 0.1 - 0.5 µg/L | 1 - 5 µg/kg | 0.2 - 1 µg/m³ |

| Limit of Quantitation (LOQ) | 0.5 - 2.0 µg/L | 5 - 20 µg/kg | 1 - 5 µg/m³ |

| Surrogate Recovery (Ethylbenzene-d10) | 70 - 130% | 70 - 130% | 60 - 140% |

| Precision (%RSD) | < 15% | < 20% | < 20% |

Visualizations

Experimental Workflow for Water Analysis

Caption: Workflow for the analysis of ethylbenzene in water samples.

Experimental Workflow for Soil Analysis

Caption: Workflow for the analysis of ethylbenzene in soil samples.

Experimental Workflow for Air Analysis

Caption: Workflow for the analysis of ethylbenzene in air samples.

Application Notes and Protocols for Headspace Analysis of Aromatics with Ethylbenzene-d10 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of volatile aromatic compounds in various matrices using static headspace gas chromatography-mass spectrometry (HS-GC-MS) with Ethylbenzene-d10 as an internal standard. This method is suitable for the determination of residual solvents in pharmaceutical preparations, environmental monitoring of volatile organic compounds (VOCs), and quality control in various industrial applications.

Introduction

The analysis of volatile aromatic compounds is crucial in diverse fields, including pharmaceutical development, environmental science, and chemical manufacturing, due to their potential toxicity and impact on product quality.[1][2] Headspace sampling coupled with gas chromatography-mass spectrometry (HS-GC-MS) is a robust and sensitive technique for the determination of these compounds in solid and liquid samples.[3] This method minimizes matrix effects and avoids the use of organic solvents for extraction. The use of a deuterated internal standard, such as Ethylbenzene-d10, provides high accuracy and precision by correcting for variations in sample preparation and instrument response.[2]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the headspace analysis of aromatic compounds.

Reagents and Materials

-

Analytes: Benzene, Toluene, Ethylbenzene, o-Xylene, m-Xylene, p-Xylene, Styrene, and other target aromatic compounds (analytical grade or higher).

-

Internal Standard: Ethylbenzene-d10 (≥98% isotopic purity).

-

Solvent/Matrix: The solvent used should be free of interfering volatile compounds. For aqueous samples, high-purity water (e.g., Milli-Q) is recommended. For solid samples, a suitable solvent for dissolution or suspension may be required. Dimethyl sulfoxide (DMSO) can be used for dissolving certain drug substances.

-

Headspace Vials: 20 mL screw-cap headspace vials with PTFE/silicone septa.

-

Gases: Helium (carrier gas, 99.999% purity), Nitrogen (makeup gas, if required).

Equipment

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).

-

Headspace Autosampler: Capable of heating and pressurizing vials.

-

GC Column: A nonpolar or mid-polar capillary column is recommended, such as a DB-624, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).[2]

-

Data Acquisition and Processing Software: To control the instrument and analyze the data.

Preparation of Standards and Samples

2.3.1. Stock Solutions

-

Analyte Stock Solution (e.g., 1000 µg/mL): Prepare a stock solution containing all target aromatic compounds by dissolving a known weight of each analyte in a suitable volatile solvent-free matrix (e.g., methanol or DMSO).

-

Internal Standard (IS) Stock Solution (e.g., 100 µg/mL): Prepare a stock solution of Ethylbenzene-d10 in the same solvent.

2.3.2. Calibration Standards

Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into headspace vials containing the matrix (e.g., 10 mL of water). A typical calibration range would be from the limit of quantification (LOQ) to 200% of the expected sample concentration. Add a constant amount of the Ethylbenzene-d10 internal standard to each calibration standard and quality control sample. For example, a final IS concentration of 10 µg/L can be used.[2]

2.3.3. Sample Preparation

-

Liquid Samples (e.g., water, drug product solution): Accurately transfer a known volume (e.g., 10 mL) of the liquid sample into a 20 mL headspace vial.

-

Solid Samples (e.g., soil, drug substance): Accurately weigh a known amount of the solid sample into a 20 mL headspace vial. If necessary, dissolve or suspend the sample in a known volume of a suitable solvent.

-

Internal Standard Addition: Add a consistent volume of the Ethylbenzene-d10 internal standard solution to each sample vial.

-

Sealing: Immediately seal the vials with PTFE/silicone septa and aluminum caps.

HS-GC-MS Parameters

The following are typical instrument parameters. Optimization may be required based on the specific instrument and analytes.

2.4.1. Headspace Autosampler Conditions

| Parameter | Value |

| Vial Equilibration Temperature | 80 - 90 °C |

| Vial Equilibration Time | 15 - 30 min |

| Pressurization Gas | Helium |

| Pressurization Time | 1 min |

| Loop Filling Time | 0.1 min |

| Loop Equilibration Time | 0.05 min |

| Injection Time | 1 min |

| Transfer Line Temperature | 100 - 120 °C |

2.4.2. Gas Chromatograph Conditions

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 40 °C, hold for 5 min |

| Ramp 1: 10 °C/min to 150 °C | |

| Ramp 2: 25 °C/min to 250 °C, hold for 2 min |

2.4.3. Mass Spectrometer Conditions

| Parameter | Value |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

2.4.4. Selected Ion Monitoring (SIM) Ions

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Benzene | 78 | 77, 51 |

| Toluene | 91 | 92, 65 |

| Ethylbenzene | 91 | 106 |

| m/p-Xylene | 91 | 106 |

| o-Xylene | 91 | 106 |

| Styrene | 104 | 78, 51 |

| Ethylbenzene-d10 (IS) | 98 | 116 |

Data Presentation and Quantitative Analysis

The concentration of each aromatic compound is determined by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Quantitative Data Summary

The following table summarizes typical method validation data for the analysis of benzene, toluene, ethylbenzene, and xylenes (BTEX) using an Ethylbenzene-d10 internal standard.

| Analyte | Linearity (r²) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) |

| Benzene | >0.999 | 11.60 | 35.16 | 97 - 99 |

| Toluene | >0.999 | 10.05 | 30.47 | 95 - 99 |

| Ethylbenzene | >0.999 | 28.29 | 85.72 | 93 - 101 |

| p,m-Xylene | >0.999 | 28.75 | 87.13 | 94 - 99 |

| o-Xylene | >0.999 | 15.35 | 46.51 | 97 - 99 |

Data adapted from a study on the analysis of BTEX in aqueous matrices.[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the headspace analysis of aromatic compounds.

Caption: Workflow for Headspace GC-MS Analysis of Aromatics.

Logical Relationship of Quantitation

The diagram below outlines the logical steps involved in the internal standard calibration and quantification process.

Caption: Internal Standard Quantification Logic.

References

- 1. Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-tube extraction dynamic headspace coupled to gas chromatography-mass spectrometry for the sensitive analysis of volatile compounds in aqueous samples [explorationpub.com]

- 3. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application of Ethylbenzene-d10 in Petroleum and Fuel Analysis: A Detailed Guide

Introduction

Ethylbenzene-d10, a deuterated analog of ethylbenzene, serves as a critical internal standard in the quantitative analysis of volatile organic compounds (VOCs) in petroleum and fuel matrices. Its use is pivotal for achieving accurate and reliable results, primarily in gas chromatography-mass spectrometry (GC-MS) based methods. By mimicking the chemical behavior of the target analytes while being mass-spectrometrically distinct, Ethylbenzene-d10 compensates for variations in sample preparation, injection volume, and instrument response. This application note provides detailed protocols and data for the use of Ethylbenzene-d10 in the analysis of aromatic compounds in gasoline, in accordance with established methodologies such as ASTM D5769.

Core Application: Internal Standard in BTEX and Aromatic Compound Analysis

Ethylbenzene-d10 is predominantly used as an internal standard for the quantification of benzene, toluene, ethylbenzene, and xylenes (BTEX), as well as other aromatic compounds in finished motor gasoline.[1][2][3] Its physical and chemical properties are very similar to the analytes of interest, ensuring that it behaves similarly during extraction and chromatographic separation. However, its deuterated nature results in a different mass-to-charge ratio, allowing for its distinct detection by a mass spectrometer.

Key Advantages:

-

Improved Accuracy and Precision: Compensates for analyte loss during sample preparation and inconsistencies in injection volume.

-

Matrix Effect Mitigation: Helps to correct for the influence of complex sample matrices on the analytical signal.

-

Enhanced Method Robustness: Provides a reliable reference point for quantification across different instruments and analytical runs.

Quantitative Data Summary

The following tables summarize the typical concentration ranges and performance data for the analysis of aromatic compounds in gasoline using methods incorporating Ethylbenzene-d10 as an internal standard.